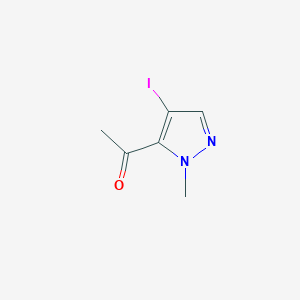

1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone

Description

1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone is a pyrazole derivative featuring an iodine atom at position 4, a methyl group at the 1-position nitrogen, and an acetyl (ethanone) group at position 5. Its molecular formula is C₆H₇IN₂O, with a molecular weight of 249.94 g/mol. The iodine substituent introduces significant steric and electronic effects, making it a candidate for further functionalization via halogen-exchange reactions or cross-coupling methodologies.

Properties

IUPAC Name |

1-(4-iodo-2-methylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O/c1-4(10)6-5(7)3-8-9(6)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXZSDRDAYEGFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NN1C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901250019 | |

| Record name | Ethanone, 1-(4-iodo-1-methyl-1H-pyrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354704-21-4 | |

| Record name | Ethanone, 1-(4-iodo-1-methyl-1H-pyrazol-5-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-iodo-1-methyl-1H-pyrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other protein targets.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Chemical Biology: The compound is used as a probe to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone depends on its specific application:

Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and catalytic activity.

Protein-Ligand Interactions: It can interact with specific protein targets, modulating their function and activity through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Electronic Differences

- Saturation State: The target compound and derivatives like and feature an unsaturated pyrazole core, while others (e.g., ) are 4,5-dihydro pyrazolines.

- Substituent Effects :

- Iodo vs. Halogens : The iodine atom in the target compound increases molecular weight and polarizability compared to chloro () or fluoro () analogs. Iodine’s larger atomic radius may also influence crystal packing and reactivity in cross-coupling reactions .

- Aromatic vs. Aliphatic Groups : Anthracenyl () and hexyloxy () substituents introduce extended π-systems or hydrophobic chains, respectively, impacting solubility and intermolecular interactions.

Physicochemical and Crystallographic Properties

- Crystallinity : Dihydro pyrazolines () exhibit lower R factors (0.041–0.065), suggesting well-defined crystal structures, while unsaturated pyrazoles may show varied packing due to planarity .

- Solubility : The iodo substituent’s hydrophobicity may reduce aqueous solubility compared to fluoro or methoxy analogs ().

Biological Activity

1-(4-Iodo-1-methyl-1H-pyrazol-5-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including pharmacological activities, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class, characterized by a five-membered ring structure containing two nitrogen atoms. The introduction of iodine and methyl groups at specific positions enhances its reactivity and biological profile. Various synthetic routes have been explored to produce this compound, often involving the condensation of hydrazones with ketones or aldehydes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 0.08 |

| Liver Cancer | HepG2 | 0.07 |

| Lung Cancer | A549 | 0.12 |

These values suggest that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and growth .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes its anti-inflammatory activity compared to standard drugs:

| Compound | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |

|---|---|---|---|

| This compound | 10 | Dexamethasone | 1 |

This suggests that while the compound is less potent than dexamethasone, it still possesses significant anti-inflammatory properties .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this pyrazole derivative has demonstrated antimicrobial activity against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

These results indicate potential applications in treating infections caused by resistant bacterial strains .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as a reversible inhibitor of monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism and are targets for depression and anxiety treatments .

- Modulation of Cell Signaling Pathways : It influences key pathways such as the PI3K/Akt and MAPK pathways, leading to reduced cell survival signals in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to apoptosis .

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- A study involving in vivo models demonstrated that treatment with this compound resulted in significant tumor reduction in mice bearing breast cancer xenografts.

- Another study reported its effectiveness in reducing inflammation in a carrageenan-induced paw edema model, showcasing its potential as an anti-inflammatory agent.

Preparation Methods

Potassium Iodate-Mediated Iodination

A novel protocol employs potassium iodate (KIO₃) as the iodinating agent in the presence of diphenyl diselenide ((PhSe)₂) as a catalyst under acidic conditions. The reaction proceeds via electrophilic substitution, where the in situ generation of iodine (I⁺) facilitates iodination at the C-4 position of the pyrazole ring. Key advantages include operational simplicity and avoidance of harsh reagents.

Reaction Conditions:

- Substrate: 1-Methyl-1H-pyrazole derivatives

- Catalyst: (PhSe)₂ (5 mol%)

- Iodinating Agent: KIO₃ (1.2 equiv)

- Solvent: Acetic acid

- Temperature: 80°C

- Yield: 70–85%

This method is particularly effective for substrates with electron-donating groups, such as methyl substituents, which activate the pyrazole ring toward electrophilic attack.

Grignard reagents facilitate the introduction of acetyl groups to iodopyrazoles. For instance, treating 4-iodo-1-methyl-1H-pyrazole with isopropylmagnesium chloride followed by N-methoxy-N-methylacetamide yields the target compound after subsequent reduction.

Key Steps:

- Grignard Formation:

- Acetylation:

- Reduction:

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of the aforementioned methods:

Mechanistic Insights and Optimization Strategies

Electrophilic Aromatic Substitution

In the KIO₃-mediated method, the reaction mechanism involves the generation of iodonium ions (I⁺) from KIO₃ under acidic conditions. The electron-rich C-4 position of the pyrazole ring undergoes electrophilic attack, facilitated by the methyl group’s +I effect. Catalyst (PhSe)₂ enhances the reaction rate by stabilizing reactive intermediates.

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the C–I bond to Pd(0), transmetallation with the vinyl ether, and reductive elimination to form the C–C bond. Ligand choice (e.g., dppp) critically influences reaction efficiency by stabilizing the Pd center.

Q & A

Q. Table 1: Representative Reaction Conditions for Pyrazole Derivatives

| Starting Material | Reagents/Conditions | Key Step | Yield | Reference |

|---|---|---|---|---|

| α,β-unsaturated ketone | Hydrazine hydrate, AcOH, reflux | Cyclocondensation | 82% | |

| 1-methyl-4-nitro-1H-pyrazole | Pyrrolidine, controlled pH | Substitution/functionalization | - |

Basic: How is this compound characterized structurally?

Answer:

- Spectroscopy:

- 1H/13C NMR confirms substituent positions and methyl/iodo groups ().

- IR identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C–I vibrations (~500 cm⁻¹).

- X-ray Crystallography:

Basic: What are the critical structural features of this compound revealed by crystallography?

Answer:

- Geometry: Pyrazole ring planarity and substituent orientation (e.g., methyl at N1, iodo at C4).

- Intermolecular Interactions:

- Hydrogen bonds (C–H···O, ~2.46 Å) stabilize crystal packing ().

- π-π stacking between aromatic systems (if applicable).

Q. Table 2: Key Crystallographic Parameters from Analogous Structures

| Compound | Dihedral Angle (°) | Hydrogen Bonds (Å) | Reference |

|---|---|---|---|

| 1-[3-(4-Chlorophenyl)...] | 6.69, 74.88 | C5–H5A···O2 (2.46) |

Advanced: How does the iodo substituent influence electronic properties and reactivity?

Answer:

- Electronic Effects:

- Iodo’s electron-withdrawing nature alters HOMO-LUMO gaps (DFT studies recommended).

- Compare UV-Vis spectra with non-iodinated analogs to assess conjugation changes.

- Reactivity:

- Iodo facilitates cross-coupling (e.g., Suzuki-Miyaura) for functionalization (method not in evidence; general knowledge).

Advanced: What experimental strategies resolve contradictions in crystallographic refinement?

Answer:

- Software: Use SHELXL for robust refinement; validate with R-factor convergence (<5%, ).

- Disorder Handling: Apply twin-law models or partial occupancy adjustments.

- Cross-Validation: Match calculated/powder XRD patterns to confirm phase purity ().

Advanced: How are supramolecular interactions analyzed in the crystal lattice?

Answer:

- Hydrogen Bonding: Quantify via Mercury software (distance/angle analysis) ().

- Hirshfeld Surfaces: Map interaction types (e.g., C–H···I vs. π-π) and compare with analogs.

Advanced: What methodologies assess biological activity against enzyme targets?

Answer:

- Inhibition Assays: Measure IC50 using fluorogenic substrates or colorimetric readouts.

- Molecular Docking: Predict binding modes (AutoDock/Vina) and validate via site-directed mutagenesis ().

Advanced: How can computational modeling predict physicochemical properties?

Answer:

- DFT Calculations: Optimize geometry (B3LYP/6-311G**) to derive electrostatic potentials and logP.

- Solubility Prediction: Correlate computed polarity with experimental solubility in DMSO/H2O ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.